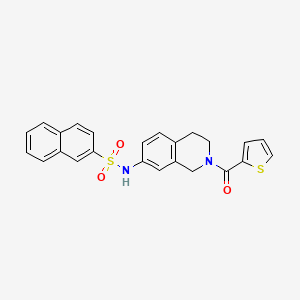
N-(2-(tiofeno-2-carbonil)-1,2,3,4-tetrahidroisoquinolin-7-il)naftaleno-2-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C24H20N2O3S2 and its molecular weight is 448.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química computacional
Los investigadores utilizan métodos computacionales para predecir sus propiedades:
Estas aplicaciones destacan la versatilidad y el impacto potencial de este compuesto en diversas disciplinas científicas. Tenga en cuenta que la investigación en curso puede descubrir usos adicionales o refinar los existentes. Si desea obtener más información sobre alguna aplicación específica, ¡no dude en preguntar! 🌟
Actividad Biológica
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a naphthalene sulfonamide moiety and a tetrahydroisoquinoline derivative. The synthesis typically involves multi-step organic reactions:
- Formation of Tetrahydroisoquinoline : Starting from readily available precursors, tetrahydroisoquinolines can be synthesized using various cyclization methods.
- Introduction of Thiophene Carbonyl : The thiophene carbonyl group is introduced through acylation reactions.
- Naphthalene Sulfonamide Formation : The final step involves the sulfonamide formation with naphthalene derivatives.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of naphthalene sulfonamides, which may extend to the compound :
- Mechanism of Action : Naphthalene sulfonamides typically exert their antimicrobial effects by inhibiting bacterial enzymes or disrupting cellular processes.
- Case Studies : Research indicates that similar compounds have shown effectiveness against various bacterial strains, suggesting potential for this compound as an antimicrobial agent .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity:
- Pathway Involvement : Compounds with naphthalene and sulfonamide groups have been implicated in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Research Findings : In vivo studies have demonstrated that related compounds can reduce inflammation markers in animal models, indicating that the compound may possess similar properties.
Neuroprotective Properties
Given its structural components, there is potential for neuroprotective effects:
- Mechanism : Compounds with tetrahydroisoquinoline structures have been studied for their ability to cross the blood-brain barrier and exhibit neuroprotective effects against neurodegenerative diseases .
- Biochemical Evaluation : Some related compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c27-24(23-6-3-13-30-23)26-12-11-18-7-9-21(14-20(18)16-26)25-31(28,29)22-10-8-17-4-1-2-5-19(17)15-22/h1-10,13-15,25H,11-12,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTABWPNPHMGUAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














